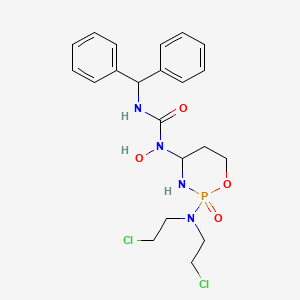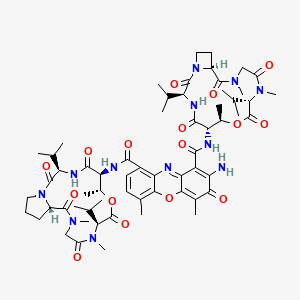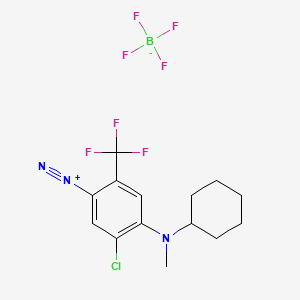
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thioxothiazolidine ring, and an ethanesulphonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate typically involves multiple steps. One common method includes the cyclization of intermediate compounds under specific conditions. For instance, the synthesis might start with the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
科学的研究の応用
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate.
Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione and its derivatives also exhibit structural similarities.
Uniqueness
What sets this compound apart is its combination of a pyrrolidine ring with a thioxothiazolidine ring and an ethanesulphonate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
84100-34-5 |
|---|---|
分子式 |
C13H17KN2O4S3 |
分子量 |
400.6 g/mol |
IUPAC名 |
potassium;2-[(5E)-5-[(2Z)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonate |
InChI |
InChI=1S/C13H18N2O4S3.K/c1-2-14-7-3-4-10(14)5-6-11-12(16)15(13(20)21-11)8-9-22(17,18)19;/h5-6H,2-4,7-9H2,1H3,(H,17,18,19);/q;+1/p-1/b10-5-,11-6+; |
InChIキー |
YNQPEDOIJUXVKJ-BINALKEJSA-M |
異性体SMILES |
CCN\1CCC/C1=C/C=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)[O-].[K+] |
正規SMILES |
CCN1CCCC1=CC=C2C(=O)N(C(=S)S2)CCS(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















